molecular formula C13H15N3O6 B14577640 Trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate CAS No. 61514-23-6

Trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate

Cat. No.: B14577640
CAS No.: 61514-23-6
M. Wt: 309.27 g/mol
InChI Key: APYAFGQWXWQUFU-UHFFFAOYSA-N
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Description

Trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate typically involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst . This reaction can be carried out using either microwave-assisted methods or conventional heating methods . The microwave-assisted method offers the advantage of shorter reaction times and higher yields compared to conventional methods.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate is unique due to its specific fusion of pyrazole and azepine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

61514-23-6

Molecular Formula

C13H15N3O6

Molecular Weight

309.27 g/mol

IUPAC Name

trimethyl 3H-pyrazolo[3,4-d]azepine-3a,6,8a-tricarboxylate

InChI

InChI=1S/C13H15N3O6/c1-20-9(17)12-4-6-16(11(19)22-3)7-5-13(12,10(18)21-2)15-14-8-12/h4-7H,8H2,1-3H3

InChI Key

APYAFGQWXWQUFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CN=NC1(C=CN(C=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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